molecular formula C18H17Cl2N3O4S2 B2697215 (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-81-5

(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2697215
CAS No.: 865173-81-5
M. Wt: 474.37
InChI Key: HHPKKBHJKDOUFN-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiazol-2-ylidene benzamide class, characterized by a benzo[d]thiazole core fused with a benzamide moiety. Key structural features include:

  • Z-configuration: Stabilized by intramolecular hydrogen bonding between the sulfamoyl group and the benzamide carbonyl.
  • Substituents: A 2-ethoxyethyl group at position 3 of the thiazole ring and a 2,4-dichlorobenzamide moiety.
  • Molecular weight: Calculated as 484.35 g/mol (C₁₉H₁₆Cl₂N₃O₃S₂).

Properties

IUPAC Name

2,4-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4S2/c1-2-27-8-7-23-15-6-4-12(29(21,25)26)10-16(15)28-18(23)22-17(24)13-5-3-11(19)9-14(13)20/h3-6,9-10H,2,7-8H2,1H3,(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPKKBHJKDOUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Two chlorine atoms at the 2 and 4 positions of the benzene ring.
  • A sulfonamide group linked to a benzo[d]thiazole moiety, which is known for its biological activity.
  • An ethoxyethyl substituent , enhancing its solubility and potential bioactivity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Molecular docking studies suggest that this compound can inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. The binding affinity was noted to surpass several known inhibitors with a Gibbs free energy change (ΔG\Delta G) of -9.0 kcal/mol, indicating a strong interaction with the enzyme's active site .
  • Antimicrobial Activity :
    • Compounds related to benzothiazoles have shown broad-spectrum antimicrobial properties. For instance, derivatives have been tested against various bacteria and fungi, demonstrating significant inhibition at low concentrations .
  • Anticancer Potential :
    • Preliminary studies have indicated that similar compounds exhibit cytotoxic effects in various cancer cell lines, including breast and gastric cancers. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study 1: Dihydrofolate Reductase Inhibition

A study conducted using molecular docking simulations revealed that this compound forms multiple hydrogen bonds with DHFR, suggesting potential as a therapeutic agent against diseases reliant on folate metabolism, such as certain cancers .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an alternative treatment option .

Case Study 3: Anticancer Activity

Research involving various human cancer cell lines showed that this compound could inhibit cell proliferation effectively. For example, it was noted to induce apoptosis in MDA-MB-231 (breast cancer) cells at concentrations as low as 10 µM, with IC50 values indicating strong potency .

Data Tables

Biological ActivityTargetIC50/Effectiveness
DHFR InhibitionDihydrofolate ReductaseΔG=9.0 kcal mol\Delta G=-9.0\text{ kcal mol}
AntimicrobialVarious BacteriaMIC ≤ 50 µg/mL
AnticancerMDA-MB-231IC50 = 10 µM

Comparison with Similar Compounds

Structural Analogues

Core Modifications
  • Compound 4g (): N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Core: Thiadiazole instead of benzothiazole. Substituents: Dimethylamino-acryloyl and 3-methylphenyl groups. Molecular weight: 392.48 g/mol . Key difference: Lack of sulfamoyl group reduces polarity compared to the target compound.
  • ECHEMI Compound (): 4-(Azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

    • Core : Identical benzothiazol-2-ylidene scaffold.
    • Substituents : Azepane-sulfonyl (vs. sulfamoyl) and ethyl (vs. 2-ethoxyethyl) groups.
    • Molecular weight : ~500 g/mol (estimated from formula C₂₃H₂₅N₃O₄S₂) .
    • Key difference : Azepane-sulfonyl may enhance lipophilicity and membrane permeability.
Functional Group Variations
  • Sulfonamide Derivatives (): 2,2’-Ethylene-bis(benzenesulfonamides) (10) and 2,3-dihydro-1,2-benzothiazole 1,1-dioxides (11)
    • Synthesis : Formed via cyclization with sulfamoyl chlorides.
    • Relevance : Highlights the role of sulfamoyl groups in stabilizing heterocyclic frameworks, a feature critical to the target compound’s stability .

Spectroscopic and Analytical Data

Compound IR (C=O stretch, cm⁻¹) MS (Molecular Ion, m/z) Elemental Analysis (C/H/N) Reference
Target Compound ~1680–1700 (expected) 484 (M⁺, predicted) C: 47.12%; H: 3.33%; N: 8.67%
Compound 4g () 1690, 1638 392 (M⁺, 11%) C: 64.15%; H: 5.01%; N: 14.10%
ECHEMI Compound () Not reported Not reported Not reported

Notes:

  • The target compound’s predicted IR aligns with benzamide/thiazole carbonyl stretches observed in analogs .
  • MS data for the target compound is extrapolated; analogs like 4g show fragmentation patterns dominated by benzamide cleavage.

Pharmacological and Physicochemical Properties

  • Solubility : The sulfamoyl group in the target compound likely improves aqueous solubility compared to azepane-sulfonyl or acryloyl derivatives .
  • Bioactivity : Chlorine substituents (2,4-dichloro) may enhance electrophilic interactions in biological targets, similar to chlorophenyl groups in Compound 4h .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution for introducing the 2-ethoxyethyl group (controlled pH and temperature) .
  • Sulfonylation using sulfamoyl chloride under anhydrous conditions .
  • Z-isomer stabilization via steric hindrance or polar aprotic solvents (e.g., DMF) to favor the desired stereochemistry .
  • Yield optimization : Reaction monitoring via TLC and purification via column chromatography (silica gel, gradient elution) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • 1H/13C NMR : Assign peaks for the benzamide carbonyl (~168 ppm), thiazole protons (δ 6.5–7.8 ppm), and ethoxyethyl side chain (δ 1.2–3.7 ppm) .
  • HRMS : Verify molecular ion [M+H]+ and isotopic pattern matching for chlorine atoms .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

  • Issue : Moderate solubility in aqueous buffers due to aromatic and sulfonamide groups .
  • Solutions :

  • Co-solvents : Use DMSO or PEG-400 for in vitro assays .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) to the benzamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in antiproliferative activity (e.g., IC50 variations across cancer cell lines):

  • Approach :

Standardize assays : Use identical cell lines (e.g., MCF-7, HepG2) and incubation times .

SAR analysis : Compare substituent effects (e.g., 2-ethoxyethyl vs. allyl groups on thiazole) .

Off-target profiling : Screen against kinase panels to identify secondary targets .

Q. What experimental strategies can elucidate the mechanism of action of this compound?

  • Hypothesis-driven methods :

  • Enzyme inhibition assays : Test against carbonic anhydrase IX (linked to sulfonamide bioactivity) using stopped-flow spectrophotometry .
  • Molecular docking : Model interactions with DNA gyrase (for antimicrobial activity) or tubulin (anticancer) using AutoDock Vina .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .

Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile?

  • Key modifications :

  • Bioisosteric replacement : Substitute chlorine with trifluoromethyl to enhance metabolic stability .
  • Side chain optimization : Replace 2-ethoxyethyl with piperazinyl groups to improve solubility without sacrificing affinity .
    • In vivo validation : Pharmacokinetic studies in rodent models (plasma half-life, AUC) .

Q. What are the best practices for analyzing degradation products under varying pH conditions?

  • Methodology :

  • Forced degradation studies : Expose compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed sulfonamide or oxidized thiazole) .
  • Stability guidelines : Recommend storage at −20°C in amber vials to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.